molecular formula C14H15NO B1448772 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- CAS No. 1640007-80-2

2-Propen-1-amine, N-(2-naphthalenylmethoxy)-

Cat. No.: B1448772
CAS No.: 1640007-80-2
M. Wt: 213.27 g/mol
InChI Key: OYLYZGPGGNUGJX-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is a chemical compound with the molecular formula C14H15NO It is known for its unique structure, which includes a naphthalene ring attached to a propenylamine group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- typically involves the reaction of 2-naphthol with propenylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(2-naphthalenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylmethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Propen-1-amine, N-(2-naphthalenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. The naphthalene ring provides a hydrophobic surface that can interact with hydrophobic pockets in proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, N-methyl-
  • 2-Propen-1-amine, N-2-propenyl-
  • 2-Propen-1-amine, N-(2-naphthalenyl)-

Uniqueness

2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is unique due to the presence of both a naphthalene ring and a methoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(naphthalen-2-ylmethoxy)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-9-15-16-11-12-7-8-13-5-3-4-6-14(13)10-12/h2-8,10,15H,1,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLYZGPGGNUGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNOCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
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2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
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2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
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2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
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2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
Reactant of Route 6
2-Propen-1-amine, N-(2-naphthalenylmethoxy)-

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